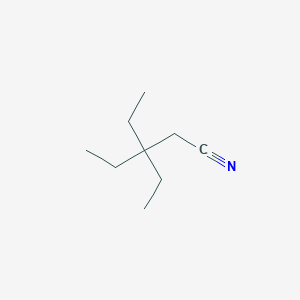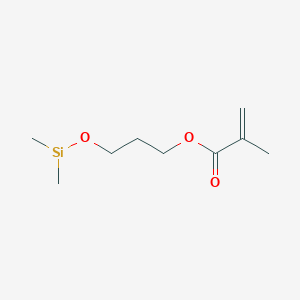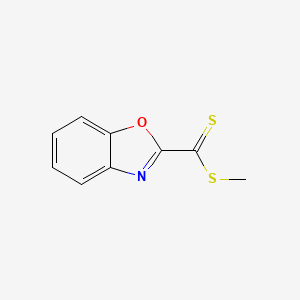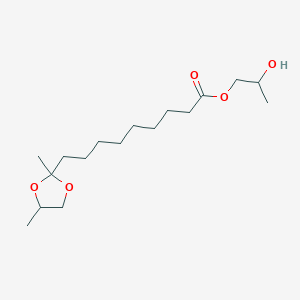
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-YL)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nonanoate ester group. The presence of these functional groups imparts specific chemical reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate typically involves the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable nonanoic acid derivative. One common method is the esterification reaction, where the hydroxyl group of the dioxolane reacts with the carboxylic acid group of the nonanoic acid derivative in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s overall activity is influenced by its ability to interact with cellular components and disrupt normal biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of both the dioxolane ring and the nonanoate ester group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
94106-28-2 |
|---|---|
Molekularformel |
C17H32O5 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate |
InChI |
InChI=1S/C17H32O5/c1-14(18)12-20-16(19)10-8-6-4-5-7-9-11-17(3)21-13-15(2)22-17/h14-15,18H,4-13H2,1-3H3 |
InChI-Schlüssel |
KIXRATXUYMDJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)(C)CCCCCCCCC(=O)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



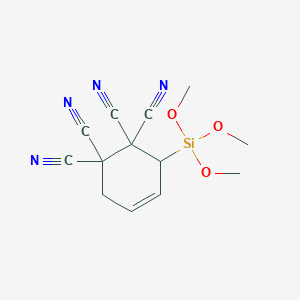

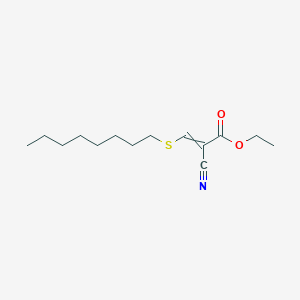
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
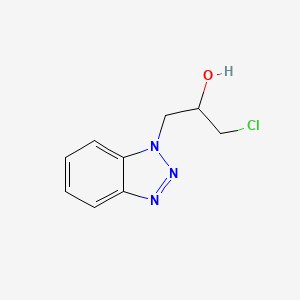



phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
